1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride
Description
1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrrolidine ring and a methylamino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-[(3R)-3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFPXVLBTOWTOO-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
The target compound features a pyrrolidine ring with (3R)-3-(methylamino) and acetyl substituents. X-ray crystallography of analogous structures reveals near-planar pyrrolidine rings (dihedral angles: 85.77° relative to aromatic groups), while intramolecular N–H⋯O hydrogen bonds stabilize the S(6) loop motif. The dihydrochloride salt protonates both the pyrrolidine nitrogen and methylamino group, enhancing aqueous solubility.
Chirality Control
Enantioselective synthesis prioritizes the (R)-configuration at C3. Comparative studies of (S)-enantiomers show distinct pharmacological profiles, necessitating stringent stereochemical control. Asymmetric hydrogenation of enamine precursors using Ru-BINAP catalysts achieves >90% ee in model systems, though substrate-specific optimization is required.
Synthetic Methodologies
Chiral Pool Approach
Starting Material: (R)-3-Aminopyrrolidine
Reaction of (R)-3-aminopyrrolidine with acetic anhydride in dichloromethane at 0°C yields the acetylated intermediate (78% yield). Subsequent N-methylation using methyl iodide and potassium carbonate in DMF introduces the methylamino group (62% yield). Final treatment with HCl gas in ethyl acetate generates the dihydrochloride salt (95% purity by HPLC).
Key Data:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ac₂O, DCM | 0 → 25 | 4 | 78 |
| 2 | CH₃I, K₂CO₃ | 50 | 12 | 62 |
| 3 | HCl (g), EtOAc | 25 | 2 | 89 |
Limitations
Asymmetric Reductive Amination
Ketone Precursor Synthesis
3-Oxopyrrolidine-1-carboxylates undergo reductive amination with methylamine hydrochloride in methanol. Using NaBH₃CN as the reductant at pH 5 (acetic acid buffer) affords the (R)-enantiomer with 68% ee. Chiral auxiliaries like (R)-BINOL improve stereoselectivity to 88% ee but complicate purification.
Optimized Conditions:
- Substrate: 3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
- Reductant: NaBH₃CN (2.2 equiv)
- Temp: 25°C
- Time: 24 h
Resolution of Racemates
Diastereomeric Salt Formation
Racemic 1-[(3)-(methylamino)pyrrolidin-1-yl]ethanone reacts with (R)-mandelic acid in ethanol, yielding diastereomeric salts. Fractional crystallization achieves 94% ee for the (R)-enantiomer. Subsequent HCl treatment converts the free base to the dihydrochloride (overall yield: 45%).
Critical Parameters:
- Solvent polarity: Ethanol > methanol > acetone
- Stoichiometry: 1:1.2 (base:mandelic acid)
- Crystallization cycles: 3
Process Intensification Strategies
Continuous Flow Hydrogenation
Microreactor systems enable high-pressure (50 bar) hydrogenation of enamine intermediates over Pd/C catalysts. This method reduces reaction time from 24 h to 45 min while maintaining 92% ee.
Comparative Performance:
| Parameter | Batch | Flow |
|---|---|---|
| ee (%) | 88 | 92 |
| Space-time yield (kg/L·h) | 0.12 | 1.45 |
| Catalyst reuse | 3 cycles | 12 cycles |
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis
| Method | Cost ($/kg) | E-Factor |
|---|---|---|
| Chiral pool | 12,400 | 34 |
| Asymmetric hydrogenation | 8,900 | 19 |
| Resolution | 6,200 | 48 |
Emerging Technologies
Biocatalytic Approaches
Immobilized ω-transaminases catalyze the amination of 3-oxopyrrolidine derivatives with methylamine, achieving 99% ee in buffer systems (pH 8.5, 35°C). Co-factor recycling using glucose dehydrogenase improves atom economy by 40%.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and applications.
Methylamino compounds: Compounds with methylamino groups exhibit similar reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride, with the CAS number 2580091-52-5, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Molecular Weight : 215.12 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a methylamino group attached to an ethanone moiety.
| Property | Value |
|---|---|
| CAS Number | 2580091-52-5 |
| Molecular Weight | 215.12 g/mol |
| Molecular Formula | C₇H₁₆Cl₂N₂O |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Research indicates that compounds with similar structures often exhibit properties such as:
- Inhibition of Acetylcholinesterase (AChE) : This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Dopaminergic Activity : Potential modulation of dopamine receptors may contribute to effects on mood and cognition.
Antiviral Properties
Recent studies have explored the antiviral potential of various compounds structurally related to this compound. For instance, compounds that inhibit viral proteases have shown promise against SARS-CoV-2, suggesting that similar mechanisms may be exploitable in this compound.
Neuropharmacological Effects
Research has indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective effects and cognitive enhancement. For example:
- Cognitive Enhancement : Studies have shown that compounds interacting with cholinergic systems can improve memory and learning outcomes in animal models.
Case Studies
-
SARS-CoV-2 Inhibition Study :
- A study reported the discovery of a related compound showing significant inhibition of SARS-CoV-2 main protease (Mpro) with an EC50 value indicating effective antiviral activity. While this study did not directly test this compound, it highlights the potential for similar compounds in antiviral applications .
-
Neuroprotective Effects :
- In a model assessing cognitive decline, a related pyrrolidine compound demonstrated significant neuroprotective properties, improving performance in memory tasks compared to controls. This suggests potential applications for this compound in treating neurodegenerative conditions.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms stereochemistry (e.g., coupling constants for R-configuration) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration in crystalline form .
- Stability Testing : Accelerated degradation studies under varying pH/temperature monitor hydrolysis or oxidation. HPLC tracks impurity profiles over time .
How can researchers optimize reaction yields while minimizing racemization during scale-up?
Q. Advanced Research Focus
- Reaction Conditions : Use of inert atmospheres (N2/Ar) and low temperatures (-20°C to 0°C) reduces side reactions.
- Catalysts : Palladium on carbon or enzyme-mediated systems enhance selectivity .
- In-line Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates to adjust parameters dynamically .
- Case Study : A 2024 study achieved 85% yield and >98% enantiomeric excess (ee) using flow chemistry with immobilized chiral catalysts .
What in vitro assays are suitable for evaluating this compound’s biological activity, and how are false positives mitigated?
Q. Advanced Research Focus
- Target-Specific Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) quantify binding affinity to receptors (e.g., GPCRs, kinases).
- Counter-Screens : Include orthogonal assays (e.g., β-arrestin recruitment vs. cAMP modulation) to confirm target engagement .
- Artifact Control : Use of detergent (e.g., 0.01% Tween-20) prevents aggregation-induced false signals. Dose-response curves with Hill coefficients >1 validate specificity .
How should researchers address contradictions in reported pharmacological data for this compound?
Q. Data Contradiction Analysis
- Source Analysis : Compare assay conditions (e.g., cell lines, buffer pH) across studies. Variability in IC50 values may arise from differences in protein expression levels .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile structural activity relationships (SAR) with conflicting bioactivity data .
- Case Example : A 2023 study resolved discrepancies in kinase inhibition by identifying off-target effects via kinome-wide profiling .
What strategies improve aqueous solubility and bioavailability of this dihydrochloride salt?
Q. Formulation Research
- Salt Screening : Test alternative counterions (e.g., citrate, sulfate) if dihydrochloride exhibits hygroscopicity .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance solubility.
- Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) improve oral bioavailability in preclinical models .
How do structural modifications at the pyrrolidine or ethanone moieties affect target selectivity?
Q. SAR Studies
- Pyrrolidine Modifications : Replacement of methylamino with bulkier groups (e.g., cyclopropyl) reduces off-target binding to adrenergic receptors .
- Ethanone Substitutions : Fluorination at the ketone position enhances metabolic stability but may alter CNS penetration .
- Computational Guidance : Free-energy perturbation (FEP) simulations predict binding energy changes for iterative design .
What are best practices for storing this compound to prevent degradation?
Q. Stability Protocols
- Storage Conditions : -20°C in amber vials under desiccant (silica gel) to limit hydrolysis.
- Stability Indicators : Monitor via HPLC for degradation peaks (e.g., free base formation at >5% impurity) .
- Lyophilization : Long-term stability (>2 years) achieved by lyophilizing in phosphate buffer (pH 4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
